
(1S)-3-Amino-1-cyclopropylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3-Amino-1-cyclopropylpropan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Catalysis
The enantioselective synthesis of cyclopropane-containing compounds is a significant area of research, with applications in medicinal chemistry and material science. For example, the catalytic enantioselective cyclopropanation process using phenylalanine-derived disulfonamide allows for the synthesis of various cyclopropylmethanols, including (R)-(+)-cibenzoline and analogues. This methodology offers a route to enantioenriched cyclopropanes, crucial for developing pharmaceuticals and agrochemicals (Miura, Murakami, & Imai, 2006).
Peptide Mimicry and Structural Studies
Cyclopropane amino acids, such as (1S)-3-Amino-1-cyclopropylpropan-1-ol, serve as conformationally restricted peptide isosteres. Their incorporation into peptides can stabilize specific secondary structures, such as β-strands or turns, which is valuable in designing peptidomimetic drugs. For instance, the synthesis of β-oligopeptides using 1-(aminomethyl)cyclopropanecarboxylic acid showcases the utility of cyclopropane amino acids in mimicking peptide backbones and influencing the overall molecular conformation (Abele, Seiler, & Seebach, 1999).
Antimalarial Activity
Cyclopropane derivatives have shown potential in antimalarial drug development. The synthesis of 1-aminopropan-2-ols and their evaluation for antimalarial activity highlight the role of cyclopropane amino alcohols in creating compounds with potential therapeutic applications. Certain 2-amino-3-arylpropan-1-ols exhibited moderate antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating the promise of cyclopropane-containing compounds in malaria treatment (Beilstein Journal of Organic Chemistry, 2011).
Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another area of interest. This methodology facilitates the synthesis of compounds with diverse functional groups, preserving enantiomeric purity and offering a versatile approach to constructing complex molecules. Such reactions have implications in synthesizing biologically active compounds, including dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Antifungal Compounds
The development of antifungal compounds is another application of cyclopropane chemistry. 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from cyclopropane precursors, have shown high activity against Candida spp., offering a new avenue for antifungal drug development. The unique structural features of cyclopropane-containing compounds contribute to their efficacy and selectivity against fungal pathogens (Zambrano-Huerta et al., 2019).
Eigenschaften
IUPAC Name |
(1S)-3-amino-1-cyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFDEBXACJPLM-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
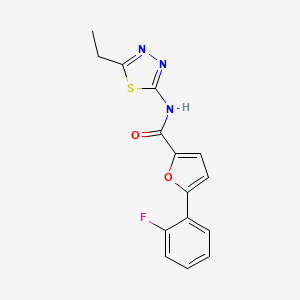
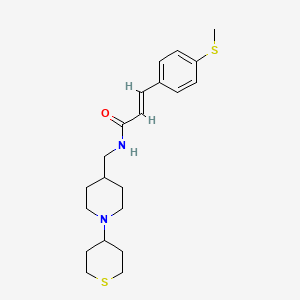
![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
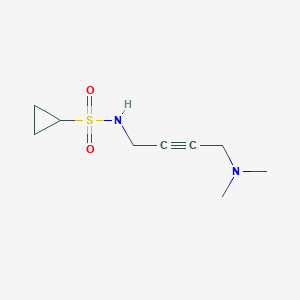
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
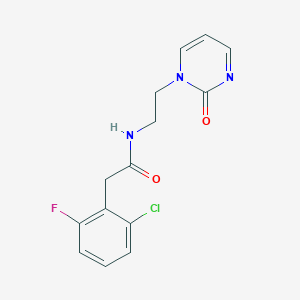
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)
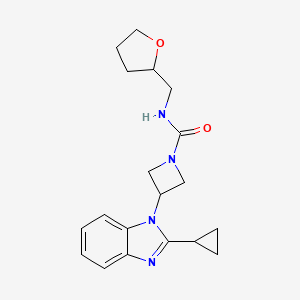
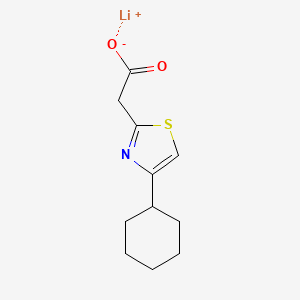
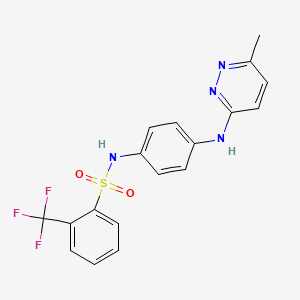
![N-benzyl-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2614085.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)
